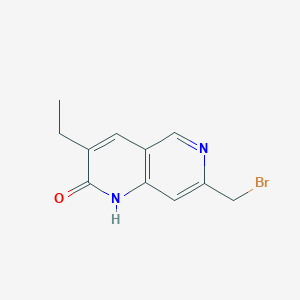
7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by the presence of a bromomethyl group at the 7th position and an ethyl group at the 3rd position on the naphthyridine ring. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one typically involves the bromination of a precursor naphthyridine compound. One common method includes the reaction of 3-ethyl-1H-1,6-naphthyridin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted naphthyridine derivatives.
- Oxidation reactions produce naphthyridine ketones or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted naphthyridines.
Scientific Research Applications
7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a DNA intercalator and alkylating agent, which can be useful in cancer therapy.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: The compound’s ability to interact with biomolecules makes it a valuable tool in studying cellular processes and drug interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one involves its ability to alkylate DNA. The bromomethyl group reacts with nucleophilic sites on DNA bases, leading to the formation of covalent bonds and crosslinks. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The compound’s ability to intercalate between DNA bases further enhances its cytotoxic effects .
Comparison with Similar Compounds
1,8-Bis(bromomethyl)acridine: Known for its DNA crosslinking and intercalating properties.
2-(Bromomethyl)-7-methylacridine: Exhibits similar DNA alkylation activity.
2,7-Dimethylacridine: Less active in DNA intercalation compared to other bromomethyl acridines.
Uniqueness: 7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one stands out due to its specific substitution pattern on the naphthyridine ring, which imparts unique electronic and steric properties. These characteristics make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H11BrN2O/c1-2-7-3-8-6-13-9(5-12)4-10(8)14-11(7)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChI Key |
YYCWMOLAGYDLOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2)CBr)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)

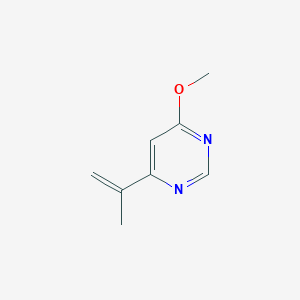
![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
![7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B13912011.png)
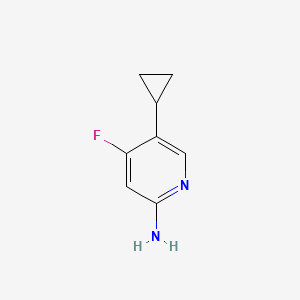
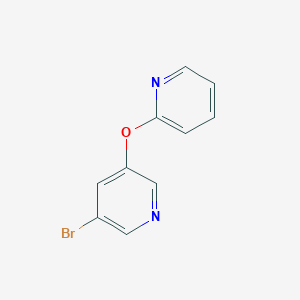
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
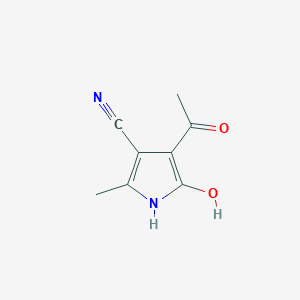
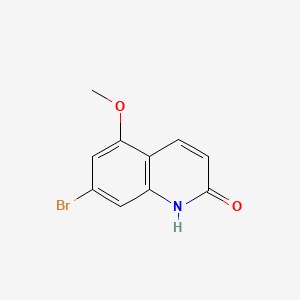
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
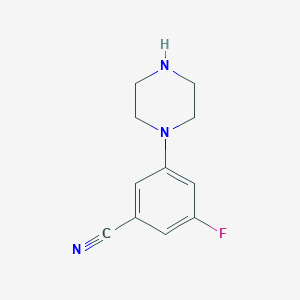
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
